molecular formula C9H9BrN2 B1290180 5-bromo-1-ethyl-1H-indazole CAS No. 590417-96-2

5-bromo-1-ethyl-1H-indazole

Cat. No. B1290180
CAS RN: 590417-96-2
M. Wt: 225.08 g/mol
InChI Key: IAKHKDBOSJPQEH-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-indazole is a chemical compound with the empirical formula C7H5BrN2. It is a heterocyclic aromatic compound containing a bromine atom and an ethyl group. The molecular weight of this compound is approximately 197.03 g/mol .


Molecular Structure Analysis

The molecular structure of 5-bromo-1-ethyl-1H-indazole consists of a five-membered indazole ring fused with a six-membered benzene ring. The bromine atom is attached to one of the carbon atoms in the indazole ring. The ethyl group is also connected to the indazole ring, contributing to the overall structure .


Physical And Chemical Properties Analysis

  • Melting Point : 123-127 °C .

Scientific Research Applications

Chemical Synthesis

5-Bromo-1H-indazole is a useful chemical intermediate in the synthesis of various indazole derivatives . It can be used to prepare a wide range of compounds with diverse functional groups, which can then be evaluated for various biological activities .

Drug Discovery

Indazole derivatives, including those based on 5-bromo-1H-indazole, are important scaffolds in drug discovery . They have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Anticancer Research

Some N-phenyl-1H-indazole-1-carboxamides, which can be synthesized from 5-bromo-1H-indazole, have shown promising in vitro antiproliferative activities against various tumor cell lines . This suggests potential applications in the development of new anticancer drugs.

Antibacterial Research

A series of novel 4-bromo-1H-indazole derivatives have been developed as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), an essential bacterial cell division protein . These compounds have shown antibacterial activity against various phenotypes of Gram-positive and Gram-negative bacteria .

Antifungal Research

Indazole derivatives have also been found to possess antifungal activities . Therefore, 5-bromo-1H-indazole could potentially be used in the synthesis of new antifungal agents.

Antiarrhythmic Research

Indazole derivatives have shown antiarrhythmic activities , suggesting that 5-bromo-1H-indazole could be used in the development of new antiarrhythmic drugs.

properties

IUPAC Name

5-bromo-1-ethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHKDBOSJPQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626444
Record name 5-Bromo-1-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-ethyl-1H-indazole

CAS RN

590417-96-2
Record name 5-Bromo-1-ethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590417-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indazole (1 g, 5.10 mmol) in tetrahydrofuran (30 mL) was added sodium hydride (330 mg, 8.25 mmol) at 0° C. with stirring for 30 min, iodoethane (1.72 g, 11.04 mmol) was added dropwise. The reaction mixture was stirred overnight at room temperature. The reaction was then quenched with water (50 mL), extracted with ethyl acetate (3×80 mL) and the organic layers combined, dried over anhydrous magnesium sulfate and concentrated under vacuum to give the residue, which was purified by a silica gel column with 1% to 5% ethyl acetate in petroleum ether to afford 5-bromo-1-ethyl-1H-indazole as yellow oil (598 mg, 52%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two

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